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Compound of Interest |

4-((6-Hydroxyhexyl)oxy)benzoic
Compound Name:

acid
CAS No.: 83883-25-4

Cat. No.: B1587105

. J

Compound Profile & Significance
o |[UPAC Name: 4-[(6-Hydroxyhexyl)oxy]benzoic acid[1][2]

CAS Number: 83883-25-4[2][3]

Molecular Formula:

Molecular Weight: 238.28 g/mol

Physical State: White crystalline powder

Melting Point: 139-140 °C (Recrystallized from ethanol)

Solubility: Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water.

Core Application: This molecule serves as a "spacer-containing" mesogen. The flexible 6-
carbon alkyl chain decouples the rigid aromatic core from the polymer backbone or surface,
facilitating the self-assembly required for liquid crystalline phases (nematic/smectic).

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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The NMR data confirms the para-substitution pattern of the aromatic ring and the integrity of
the bifunctional alkyl spacer (ether linkage at one end, primary alcohol at the other).

H NMR (400 MHz, DMSO-
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B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the interplay between the carboxylic acid dimer and the ether
linkage.
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for 1,4-disubstitution.

C. Mass Spectrometry (EI-MS)

e Molecular lon (

): m/z 238

e Base Peak: m/z 138 (Hydroxybenzoic acid fragment)

e Fragmentation:

o 238

221
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o 238
121

(Cleavage of alkyl chain)

Synthesis & Experimental Protocol
Reaction Logic

The synthesis utilizes a Williamson Ether Synthesis. The phenolic proton of 4-hydroxybenzoic
acid is selectively alkylated using 6-chlorohexanol (or 6-bromohexanol) in a basic medium.

o Challenge: Preventing O-alkylation of the carboxylic acid (ester formation).

e Solution: Use of a dianion intermediate (using 2 equivalents of base) or selective conditions
where the phenoxide is more nucleophilic than the carboxylate.

Diagram: Synthesis Pathway

4-Hydroxybenzoic Acid

- Deprotonation

(Nucleophile) P - — Reflux 12-24h

ntermediate: g .
/ Dianion Formation |—Acidification (HCI)
NaOH / KOH
4-((6-Hydroxyhexyl)oxy)benzoic acid
(Ethanol/Water) Sn2 Attack (Precipitate)
6-Chlorohexanol __/

(Electrophile)

Click to download full resolution via product page

Caption: Selective O-alkylation pathway via Williamson Ether synthesis.

Step-by-Step Protocol

o Reagent Prep: Dissolve 4-hydroxybenzoic acid (13.8 g, 0.1 mol) and KOH (13.5 g, 0.24 mol)
in Ethanol/Water (100 mL, 4:1 ratio).

o Addition: Add 6-chlorohexanol (15.0 g, 0.11 mol) dropwise to the stirring solution.
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» Reflux: Heat the mixture to reflux (80 °C) for 24 hours. The phenoxide ion attacks the alkyl
halide.

o Workup:
o Cool the mixture to room temperature.
o Pour into ice-cold water (300 mL).
o Acidify with dilute HCI (pH ~2) to protonate the carboxylate and precipitate the product.

« Purification: Filter the white solid. Recrystallize from Ethanol to remove unreacted starting
materials.

* Yield: Typical yield 65-75%.

Structural Validation Logic (Self-Check)

To ensure the synthesized material is the acid and not the ester (a common side product):
e Solubility Check: The product must dissolve in dilute NaHCO

(effervescence indicates free COOH). The ester byproduct will remain insoluble.

 NMR Check: Look for the disappearance of the ethyl group (if ethyl ester was formed) or the
specific shift of the COOH proton at 12.6 ppm.

e Melting Point: The acid melts at ~139 °C, whereas the corresponding ethyl ester melts
significantly lower (~50-60 °C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Spectroscopic Data Guide: 4-((6-
Hydroxyhexyl)oxy)benzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587105#spectroscopic-data-of-4-6-hydroxyhexyl-
oxy-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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